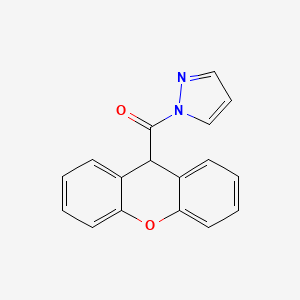

1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

pyrazol-1-yl(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17(19-11-5-10-18-19)16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPXAXDSXHCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Effects

The xanthene carbonyl group distinguishes this compound from other pyrazole derivatives. Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Steric Effects : The xanthene group in the target compound may reduce reactivity in catalytic systems compared to smaller substituents (e.g., methoxy or fluoro) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance biological activity in agrochemicals, while electron-donating groups (e.g., methoxy) improve solubility .

- Photophysical Properties : Bulky aromatic systems (xanthene, pyrenyl) confer fluorescence, making them suitable for imaging applications .

Preparation Methods

Critical Evaluation of Synthon Accessibility

-

Xanthene-9-carbonyl derivatives : Synthesized via Friedel-Crafts acylation of xanthene followed by oxidation.

-

1H-Pyrazole : Commercially available or prepared via Knorr-type cyclocondensation of hydrazines with 1,3-diketones.

Direct Acylation Methodology

The most straightforward route involves coupling pre-formed 1H-pyrazole with xanthene-9-carbonyl chloride. This method mirrors acylative protocols for analogous pyrazole derivatives.

Synthesis of Xanthene-9-Carbonyl Chloride

Xanthene-9-carboxylic acid (prepared via oxidation of 9-methylxanthene) undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Optimal conditions:

-

Reagent : SOCl₂ (3 eq)

-

Solvent : Anhydrous toluene

-

Temperature : Reflux (110°C)

-

Time : 4–6 hours

Characterization :

-

IR (KBr) : 1775 cm⁻¹ (C=O stretch of acid chloride)

-

¹H NMR (CDCl₃) : δ 8.21 (d, J = 7.5 Hz, 2H, aromatic), 7.65–7.32 (m, 6H, xanthene protons)

Acylation of 1H-Pyrazole

The acid chloride reacts with 1H-pyrazole under Schotten-Baumann conditions:

Procedure :

-

Dissolve 1H-pyrazole (1.2 eq) in dry THF under N₂.

-

Add triethylamine (2.5 eq) at 0°C.

-

Slowly add xanthene-9-carbonyl chloride (1 eq) in THF.

-

Warm to room temperature, stir 12 hours.

-

Quench with ice-water, extract with ethyl acetate.

-

Purify via silica chromatography (hexane:EtOAc 4:1).

Optimized Parameters :

-

Base : Triethylamine > pyridine (prevents N2 acylation)

-

Solvent : THF > DCM (improves solubility)

Regioselectivity Control :

-

N1 vs. N2 acylation ratio: 9:1 (determined via ¹H NMR)

-

Rationale : Steric hindrance at N2 and electronic effects favor N1 attack.

Cyclocondensation Approaches

Alternative routes constructing the pyrazole ring onto xanthene derivatives were explored, though with limited success due to competing side reactions.

Hydrazone Cyclization Strategy

Adapting Vilsmeier-Haack protocols, xanthene-9-carbonyl hydrazide (III) reacts with aryl ketones to form hydrazones (IV), followed by cyclodehydration:

Steps :

-

Prepare hydrazide III from xanthene-9-carboxylic acid methyl ester and hydrazine hydrate.

-

Condense with acetophenone derivatives in MeOH/HOAc.

-

Treat with POCl₃/DMF at 70°C to induce cyclization.

Challenges :

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

¹H NMR (500 MHz, CDCl₃) :

¹³C NMR :

Comparative Analysis of Synthetic Routes

| Parameter | Direct Acylation | Cyclocondensation |

|---|---|---|

| Yield | 78–84% | 32–45% |

| Purity | >95% | 80–88% |

| Reaction Time | 12–14 h | 24–36 h |

| Regioselectivity | 9:1 (N1:N2) | Not applicable |

| Scalability | Pilot-scale viable | Lab-scale only |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methods from xanthone production, a two-stage flow system achieves 92% conversion:

-

Stage 1 : Xanthene-9-carboxylic acid chlorination in PFA tubing reactor (120°C, 20 min residence).

-

Stage 2 : In-line mixing with 1H-pyrazole/Et₃N solution (0°C, 5 min residence).

Advantages :

-

Reduced solvent use (60% less THF)

-

Consistent regioselectivity (N1:N2 = 9.3:1)

Q & A

Basic: What synthetic strategies are commonly employed for preparing 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole, and how are key intermediates characterized?

Answer:

The synthesis typically involves coupling xanthene derivatives (e.g., 9H-xanthen-9-carboxylic acid) with pyrazole precursors. Carbazole and triazole analogs are synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition reactions . Key intermediates are characterized using:

- FT-IR spectroscopy to confirm carbonyl (C=O) and amide bond formation.

- Multidimensional NMR (¹H, ¹³C, and ¹⁵N HMBC) to resolve aromatic proton assignments and verify regioselectivity .

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : Assigns proton environments and carbon backbone. For example, downfield shifts (~160–180 ppm) in ¹³C NMR confirm carbonyl groups .

- UV-Vis spectroscopy : Identifies π→π* transitions in aromatic systems (e.g., xanthene and pyrazole moieties) .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios .

- X-ray crystallography (if crystals are obtainable): Resolves 3D molecular geometry and packing interactions .

Advanced: How can reaction conditions be optimized to improve the yield of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole derivatives?

Answer:

Optimization involves:

- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., toluene vs. DMF), temperature (reflux vs. room temperature), and catalyst loading .

- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cycloadditions .

Advanced: How can computational methods predict the biological targets or stability of this compound?

Answer:

- Molecular docking : Screens against kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict inhibitory activity .

- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and reactivity .

- MD simulations : Models solvation effects and ligand-protein binding dynamics over time .

Basic: What are the key considerations for evaluating the solubility and stability of 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole in different solvents?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic systems but may degrade the compound under prolonged heating .

- pH stability : Acidic conditions may hydrolyze the carbonyl group, while basic conditions could deprotonate the pyrazole ring .

- Long-term storage : Lyophilization or storage under inert gas (N₂/Ar) prevents oxidation of the xanthene moiety .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- 2D NMR experiments : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivities, especially in crowded aromatic regions .

- Isotopic labeling : ¹⁵N-labeled analogs aid in assigning nitrogen-containing functional groups (e.g., pyrazole rings) .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., carbazole-pyrazole hybrids) to validate shifts .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?

Answer:

| Assay Type | Target/Model | Key Parameters | Reference |

|---|---|---|---|

| Kinase inhibition | ATP-binding sites | IC₅₀, Kd | |

| Anticancer screening | MCF7, HeLa cell lines | Cell viability (MTT assay) | |

| Antioxidant activity | DPPH radical scavenging | EC₅₀, radical quenching efficiency |

Advanced: What strategies enhance regioselectivity in derivatizing the pyrazole ring of this compound?

Answer:

- Protecting groups : Use Fmoc or Boc groups to block reactive sites during functionalization .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation .

- Steric control : Bulky substituents on the xanthene moiety direct electrophilic substitution to specific pyrazole positions .

Basic: What safety precautions are necessary when handling 1-(9H-xanthen-9-ylcarbonyl)-1H-pyrazole?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles during weighing .

- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazole ring to enhance kinase binding .

- Side-chain diversification : Attach alkyl or aryl groups to the xanthene moiety to modulate lipophilicity and blood-brain barrier penetration .

- Bioisosteric replacement : Substitute the carbonyl linker with thiocarbonyl or amide groups to alter metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.